molecular formula C17H20N2O3S B13054479 (E)-tert-butyl(4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate

(E)-tert-butyl(4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate

Cat. No.: B13054479
M. Wt: 332.4 g/mol
InChI Key: WZWFKKJHQCCVKM-UHFFFAOYSA-N
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Description

(E)-tert-butyl(4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate is a synthetic organic compound that belongs to the class of benzo[b]thiophenes. This compound is characterized by its unique structure, which includes a benzo[b]thiophene core, an allyloxy group, and a tert-butyl carbamate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl(4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the allyloxy group: This step involves the reaction of the benzo[b]thiophene intermediate with an allylating agent under suitable conditions.

    Formation of the carbamate moiety: This step involves the reaction of the intermediate with tert-butyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl(4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

(E)-tert-butyl(4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-tert-butyl(4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors or enzymes: This can lead to the modulation of biological pathways and cellular processes.

    Inhibiting or activating specific proteins: This can result in changes in cellular functions and responses.

    Interfering with DNA or RNA synthesis: This can affect the replication and transcription processes in cells.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene derivatives: Compounds with similar structures but different substituents on the benzo[b]thiophene core.

    Carbamate derivatives: Compounds with similar carbamate moieties but different aromatic or heterocyclic cores.

Uniqueness

(E)-tert-butyl(4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate is unique due to its specific combination of functional groups and its potential biological and chemical properties

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl (NZ)-N-[amino-(4-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate

InChI

InChI=1S/C17H20N2O3S/c1-5-9-21-12-7-6-8-13-11(12)10-14(23-13)15(18)19-16(20)22-17(2,3)4/h5-8,10H,1,9H2,2-4H3,(H2,18,19,20)

InChI Key

WZWFKKJHQCCVKM-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=CC2=C(C=CC=C2S1)OCC=C)\N

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC2=C(C=CC=C2S1)OCC=C)N

Origin of Product

United States

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